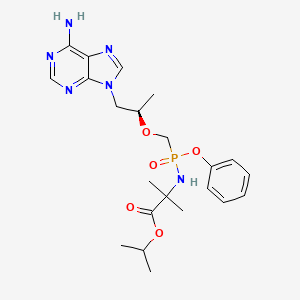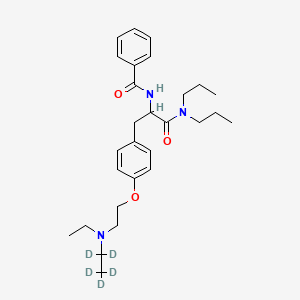
Anti-Influenza agent 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-Influenza agent 3 is a novel compound designed to combat influenza viruses. Influenza, a highly contagious respiratory illness, poses significant health risks globally. The development of effective antiviral agents is crucial to mitigate the impact of seasonal flu and potential pandemics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Influenza agent 3 involves several key steps. One common method includes the Sharpless asymmetric epoxidation and diastereoselective Barbier allylation of an aldehyde. These reactions incorporate chirality into the molecule. The cyclohexene carboxylic ester core is constructed through a ring-closing metathesis reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency .
化学反応の分析
Types of Reactions: Anti-Influenza agent 3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups results in ketones or aldehydes, while reduction of these groups yields alcohols .
科学的研究の応用
Anti-Influenza agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating influenza infections. Its efficacy and safety are evaluated through clinical trials.
Industry: Utilized in the development of antiviral drugs and formulations
作用機序
The mechanism of action of Anti-Influenza agent 3 involves inhibiting key viral enzymes and proteins. It targets the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . Additionally, it may interfere with other viral replication processes, such as RNA polymerase activity .
類似化合物との比較
Anti-Influenza agent 3 is compared with other antiviral agents like oseltamivir, zanamivir, and peramivir:
Oseltamivir: Known for its oral bioavailability but associated with resistance issues.
Zanamivir: Administered via inhalation, less prone to resistance but has limited bioavailability.
Peramivir: Administered intravenously, effective in severe cases but requires hospital settings
This compound stands out due to its unique molecular structure, which enhances its binding affinity and specificity for viral targets. This results in improved efficacy and reduced likelihood of resistance development .
Conclusion
This compound represents a promising advancement in the fight against influenza. Its unique properties and broad range of applications make it a valuable compound for scientific research and therapeutic development. Continued research and development will further elucidate its potential and optimize its use in various fields.
特性
分子式 |
C16H22ClNOS |
|---|---|
分子量 |
311.9 g/mol |
IUPAC名 |
(NE)-N-[(5-chloro-4-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C16H22ClNOS/c1-8-5-13(20-15(8)17)14(18-19)11-6-10-7-12(9(11)2)16(10,3)4/h5,9-12,19H,6-7H2,1-4H3/b18-14+/t9-,10+,11+,12+/m0/s1 |
InChIキー |
CUEYIPMVEFAUPI-CFTOJUNOSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)/C(=N\O)/C3=CC(=C(S3)Cl)C |
正規SMILES |
CC1C(CC2CC1C2(C)C)C(=NO)C3=CC(=C(S3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



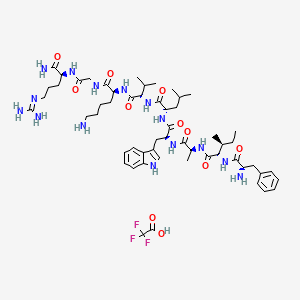
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

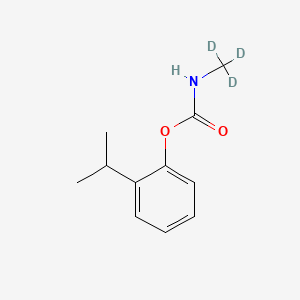
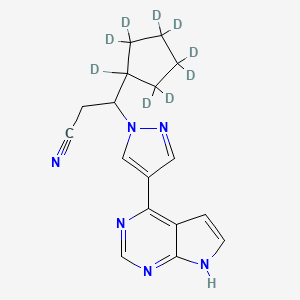
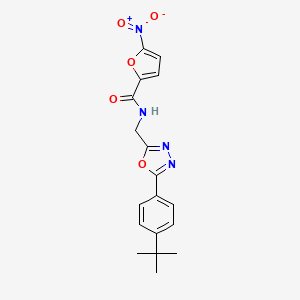
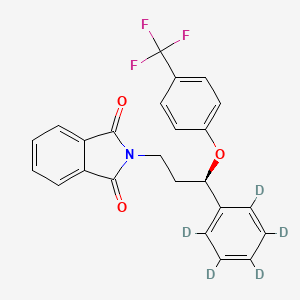
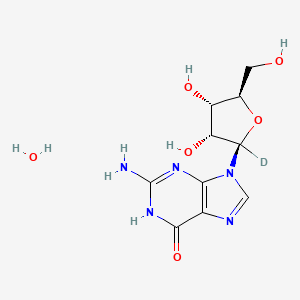
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
